

An In-depth Technical Guide to the Chemical Structure of 24-Methylenecycloartanyl Ferulate

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Compound of Interest

Compound Name: *Oryzanol C*

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Executive Summary

24-Methylenecycloartanyl ferulate is a significant bioactive compound, predominantly found as a major component of γ -oryzanol in rice bran and also identified in other cereals like barley.[1][2][3][4] Structurally, it is an ester formed from the triterpene alcohol, 24-methylenecycloartanol, and the phenolic phytochemical, ferulic acid.[2][5] This molecule garners considerable interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[2][6][7] Notably, it has been identified as a potential ATP-competitive inhibitor of Akt1 and a modulator of the PPAR- γ 2/parvin- β signaling pathway in human breast cancer cells.[6][8] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its isolation and characterization, and its role in key signaling pathways.

Chemical Structure and Nomenclature

24-Methylenecycloartanyl ferulate (24-mCAF) is a complex lipophilic molecule. Its structure is best understood by examining its two constituent moieties, which are joined by an ester linkage.

Ferulic Acid Moiety

Ferulic acid, systematically known as (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid derivative.^{[5][9][10]} It is a phenolic compound widely distributed in the plant kingdom, often found in the bran of cereals like rice, wheat, and barley, where it crosslinks polysaccharides and lignin, contributing to the rigidity of the cell wall.^[5]

- Chemical Formula: $C_{10}H_{10}O_4$ ^{[5][9][11][12]}
- Key Structural Features: It possesses a phenyl ring substituted with a hydroxyl group and a methoxy group, attached to a propenoic acid functional group.^[9]

24-Methylenecycloartanol Moiety

24-Methylenecycloartanol is a pentacyclic triterpenoid alcohol belonging to the cycloartanols class.^{[13][14]} Its core is the cycloartane skeleton, which is characterized by a distinctive cyclopropane ring fused to the steroid nucleus (at C-9 and C-10).^{[14][15]}

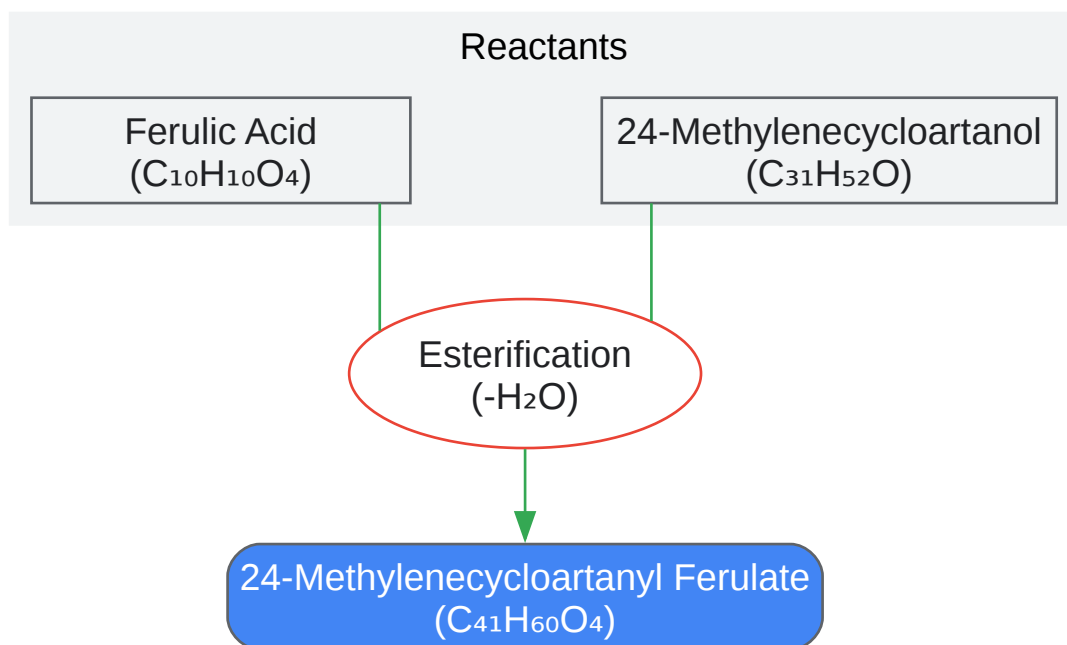
- Chemical Formula: $C_{31}H_{52}O$ ^{[14][15][16]}
- Key Structural Features: It features a 3β -hydroxyl group, the site of esterification, and a methylene group ($=CH_2$) at position 24 on the side chain.^[14]

Esterification and Final Structure

The formation of 24-methylenecycloartanyl ferulate occurs through an esterification reaction where the carboxylic acid group of ferulic acid bonds with the 3β -hydroxyl group of 24-methylenecycloartanol.

- Chemical Formula: $C_{41}H_{60}O_4$ ^{[8][17][18]}
- IUPAC Name: [(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.0^{1,3}.0^{3,8}.0^{12,16}]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate^[18]

The logical formation of the molecule is depicted below.



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Caption: Esterification of Ferulic Acid and 24-Methylenecycloartanol.

Physicochemical and Quantitative Data

The following table summarizes key quantitative properties of 24-methylenecycloartanyl ferulate.

Property	Value	Source(s)
Molecular Formula	C ₄₁ H ₆₀ O ₄	[8][17][18]
Molecular Weight	616.91 g/mol	[8][17][18]
CAS Number	469-36-3	[6][18]
Appearance	White to off-white crystalline solid	[12] (inferred)
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[6]
Precursor m/z [M-H] ⁻	615.4419	[17][18]
EC ₅₀ (Akt1 Inhibition)	33.3 μM	[6]
Binding Energy (to Akt1)	-8.870 kcal/mol	[6]

Experimental Protocols

The isolation and structural elucidation of 24-methylenecycloartanyl ferulate require multi-step procedures involving extraction, purification, and advanced spectroscopic analysis.

Isolation and Purification from Rice Bran Oil (RBO)

A common source for 24-mCAF is crude rice bran oil, where it exists as a component of γ-oryzanol.[1] High-purity 24-mCAF can be obtained using chromatographic techniques.

Method 1: High-Performance Thin Layer Chromatography (HPTLC)[1]

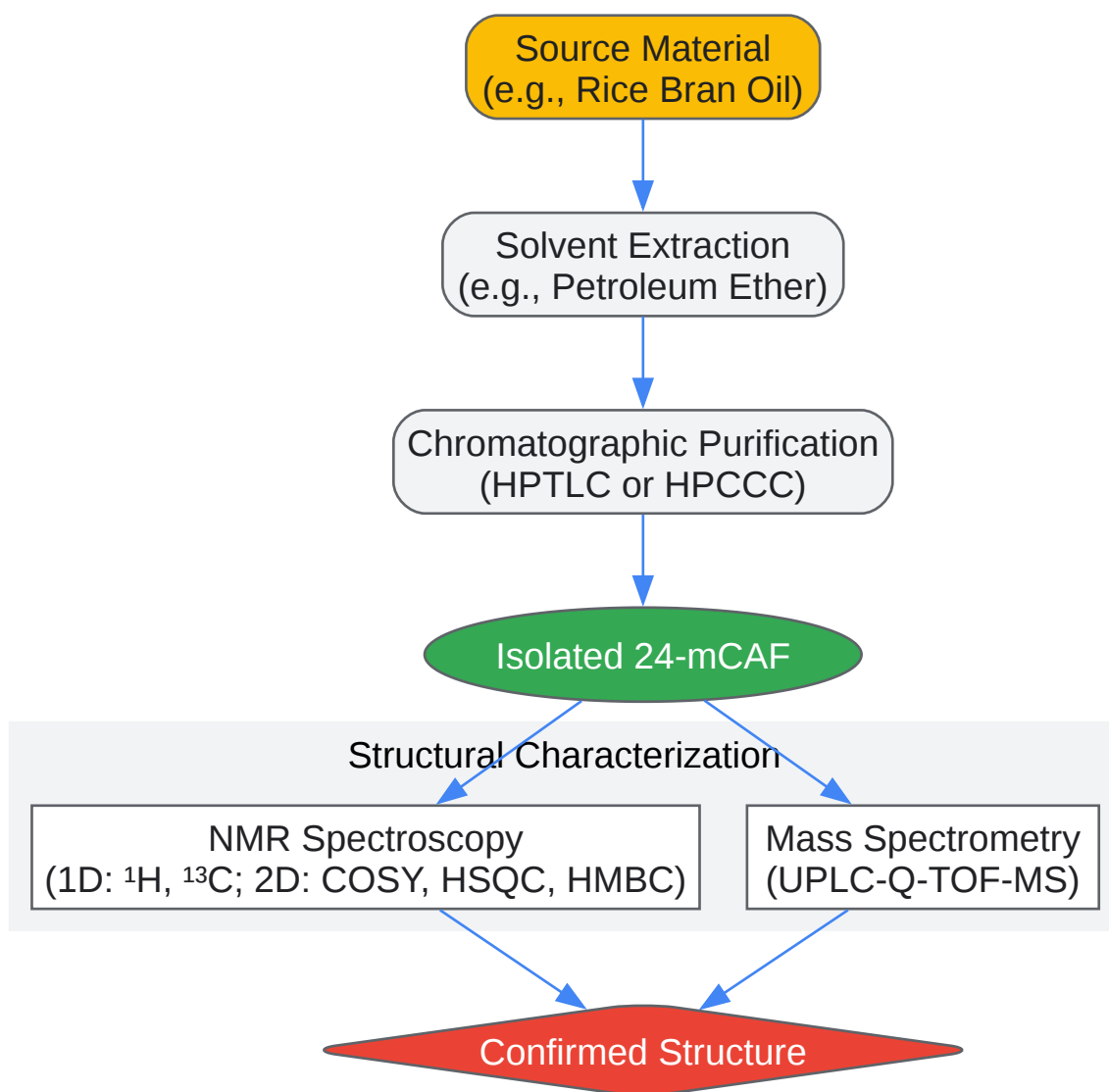
- Extraction: Crude RBO is extracted from rice bran using a solvent like petroleum ether. The extract is concentrated on a rotary evaporator.[1]
- Sample Preparation: The concentrated RBO is treated with methanol and vigorously shaken to partition components.[1]
- HPTLC Development:

- Stationary Phase: Pre-coated silica gel aluminum HPTLC plate 60F254.[1]
- Mobile Phase: An optimized solvent system of toluene:ethyl acetate:methanol (15.0:1.7:3.3, v/v/v) is used for development in a twin-trough glass chamber.[1][19]
- Application: The sample is applied as bands using a sample applicator like Camag Linomat V.[1]
- Detection and Isolation: Densitometric scanning is performed at an optimal wavelength of 317 nm. The band corresponding to 24-mCAF (Rf value \approx 0.72) is identified and scraped from the plate for elution and recovery.[1][19]

Method 2: High-Performance Counter-Current Chromatography (HPCCC)[6]

- System: A high-performance counter-current chromatography apparatus is employed.
- Solvent System: A two-phase solvent system of n-hexane-acetonitrile (1:1, v/v) is applied to purify 24-mCAF from RBO.[6]
- Separation: The procedure is typically a two-step process to achieve high purity (e.g., >95%).[6]

The general workflow for isolation and characterization is outlined below.



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Caption: General workflow for the isolation and characterization of 24-mCAF.

Structural Characterization

The definitive structure of isolated 24-mCAF is confirmed using a combination of spectroscopic methods.[1][6]

- Mass Spectrometry (MS): Techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are used to determine the exact molecular weight and fragmentation patterns, confirming the molecular formula.[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the detailed structure.
 - 1D NMR (^1H and ^{13}C): Provides information on the number and types of protons and carbons in the molecule.[\[1\]](#)[\[19\]](#)
 - 2D NMR: Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between atoms and confirming the complete structural assignment of both the ferulate and the complex triterpenoid moieties.[\[1\]](#)[\[19\]](#)

Biological Activity and Signaling Pathways

24-Methylenecycloartanyl ferulate exhibits notable biological activities, particularly in the context of cancer cell signaling. Research has shown its potential as an anticancer agent by targeting specific cellular pathways.

Inhibition of the PI3K/Akt Pathway

24-mCAF has been identified as a potential ATP-competitive inhibitor of Akt1, a key serine/threonine kinase in the PI3K/Akt signaling pathway, which is often dysregulated in cancer and promotes cell survival and proliferation.[\[6\]](#)

- Mechanism: Docking studies suggest that 24-mCAF binds to the ATP-binding site of Akt1.[\[6\]](#)
- Efficacy: The half-maximal effective concentration (EC_{50}) for Akt1 inhibition was found to be $33.3\text{ }\mu\text{M}$.[\[6\]](#)

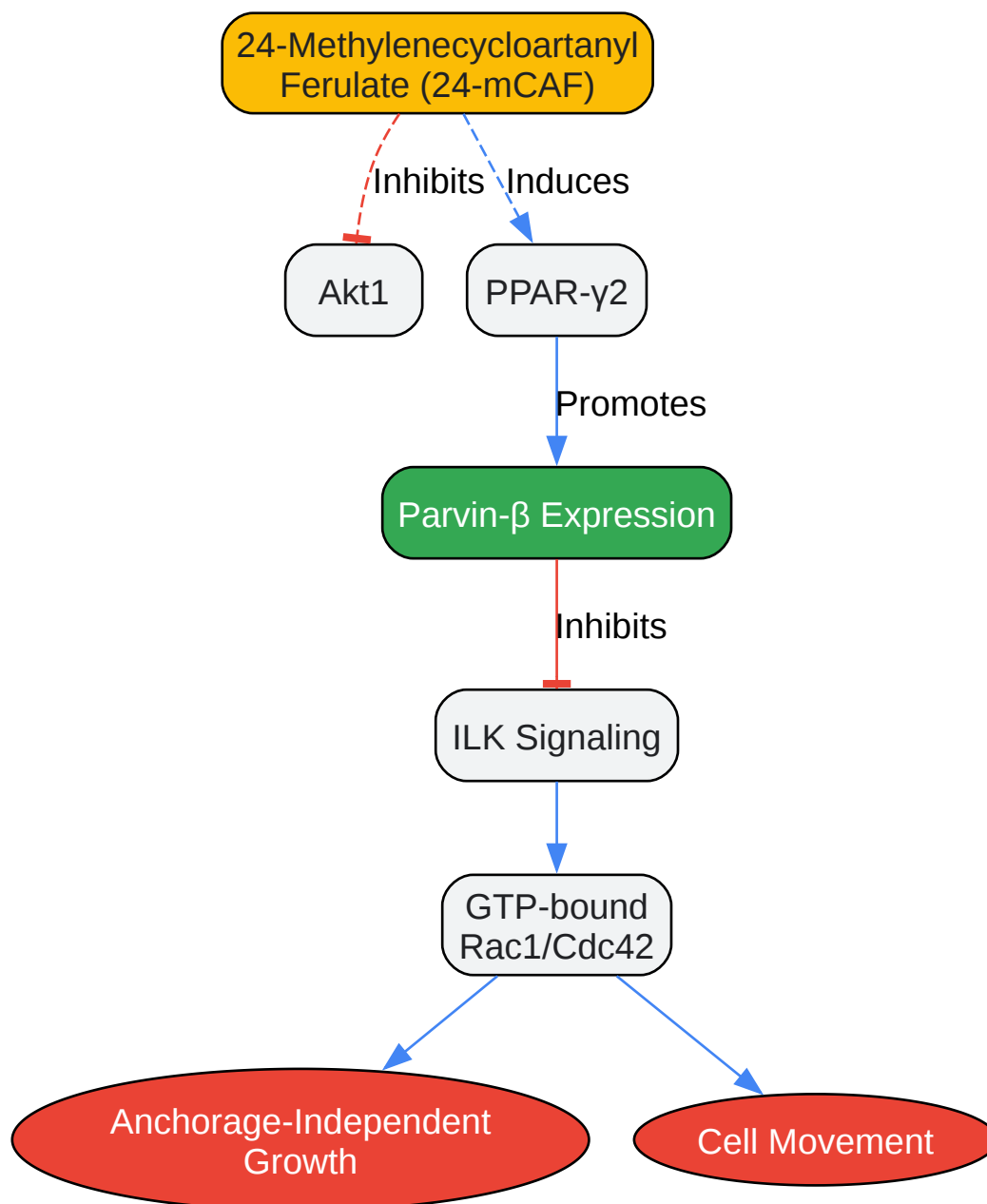
Modulation of PPAR- γ 2 and Parvin- β Expression

In the MCF7 human breast cancer cell line, 24-mCAF treatment leads to the upregulation of peroxisome proliferator-activated receptor-gamma 2 (PPAR- γ 2) and parvin- β .[\[6\]](#) Parvin- β is an adaptor protein that binds to integrin-linked kinase (ILK) and is often downregulated in breast tumors.[\[6\]](#)

- Mechanism: 24-mCAF induces the binding of PPAR- γ 2 to a specific response element in the promoter region of the parvin- β gene, thereby increasing its mRNA and protein expression in a dose-dependent manner.[\[6\]](#)

- Downstream Effects: The upregulation of parvin- β is thought to inhibit downstream signaling from ILK. This leads to a reduction in the levels of active, GTP-bound Rac1 and Cdc42, which are small GTPases involved in cell motility. Consequently, 24-mCAF treatment significantly decreases anchorage-independent growth and inhibits cancer cell movement.[6]

The signaling pathway is illustrated in the diagram below.



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Caption: Signaling pathway modulated by 24-mCAF in breast cancer cells.

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